N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
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Description
N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C22H27FN2O3S2 and its molecular weight is 450.59. The purity is usually 95%.
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Scientific Research Applications
Insecticide Development
Sulfoxaflor and its derivatives represent a new class of insecticides targeting sap-feeding pests. These compounds exhibit broad-spectrum efficacy against various insect pests, including aphids, whiteflies, and hoppers, without observed cross-resistance with neonicotinoids. This unique activity is attributed to their action on the insect nicotinic receptor in a distinct manner from other insecticides, highlighting the potential of sulfonylamino compounds in pest management (Zhu et al., 2011).
Antimicrobial Activity
Sulfonamide derivatives have been explored for their antimicrobial properties, with certain compounds displaying significant activity against both gram-positive and gram-negative bacteria, as well as fungi. This underscores the potential of sulfonamide-based compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Synthesis of Novel Compounds
Research into sulfonylamido derivatives of aminoglutethimide and their copper(II) complexes introduces a novel class of compounds with moderate antifungal properties. This demonstrates the chemical versatility of sulfonylamino compounds in synthesizing new molecules with potential therapeutic applications (Briganti et al., 1997).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism studies illustrates the importance of sulfonylamino compounds in generating mammalian metabolites for research. This approach facilitates the structural characterization of drug metabolites, contributing to a deeper understanding of drug actions and interactions (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S2/c1-3-25(17-19-10-7-11-20(23)16-19)22(26)21(12-14-29-2)24-30(27,28)15-13-18-8-5-4-6-9-18/h4-11,13,15-16,21,24H,3,12,14,17H2,1-2H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDAYKBMPZDJU-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.